N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide
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Overview
Description
Preparation Methods
The synthesis of N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZOHYDRAZIDE typically involves the condensation of substituted isatin with hydrazides. One common method involves reacting thiocarbohydrazide with substituted isatin in aqueous ethanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a selective type-2 cannabinoid receptor (CB2) agonist, which could be useful in treating neuropathic pain.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZOHYDRAZIDE involves its interaction with molecular targets such as cannabinoid receptors. As a selective CB2 agonist, it binds to these receptors, modulating their activity and leading to therapeutic effects . The pathways involved include the inhibition of pain signaling and the modulation of immune responses.
Comparison with Similar Compounds
N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZOHYDRAZIDE can be compared with other indole derivatives such as:
MDA-19: Another selective CB2 agonist with similar therapeutic potential.
(3Z)-N,N-DIMETHYL-2-OXO-3-(4,5,6,7-TETRAHYDRO-1H-INDOL-2-YLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE: A compound with a similar indole structure but different pharmacological properties.
The uniqueness of N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZOHYDRAZIDE lies in its selective CB2 agonism, which reduces psychoactive effects associated with CB1 agonists, making it a safer option for therapeutic use .
Properties
Molecular Formula |
C18H17N3O2 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-(2-hydroxy-1,5-dimethylindol-3-yl)imino-4-methylbenzamide |
InChI |
InChI=1S/C18H17N3O2/c1-11-4-7-13(8-5-11)17(22)20-19-16-14-10-12(2)6-9-15(14)21(3)18(16)23/h4-10,23H,1-3H3 |
InChI Key |
XJAMTGNRJFSEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=NC2=C(N(C3=C2C=C(C=C3)C)C)O |
Origin of Product |
United States |
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